molecular formula C15H14ClFN2S B5696467 N-(4-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No.: B5696467
M. Wt: 308.8 g/mol
InChI Key: GTJHWAZGBZAGJZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a 4-chloro-2-methylphenyl group and a 4-fluorobenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 4-fluorobenzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thiourea group allows for interactions with various biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-fluorobenzyl)thiourea
  • N-(4-chloro-2-methylphenyl)-N’-(4-methylbenzyl)thiourea
  • N-(4-chloro-2-methylphenyl)-N’-(4-chlorobenzyl)thiourea

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-(4-fluorobenzyl)thiourea is unique due to the specific combination of the 4-chloro-2-methylphenyl and 4-fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2S/c1-10-8-12(16)4-7-14(10)19-15(20)18-9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHWAZGBZAGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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